molecular formula C9H6FNO2S B575221 5-Acetyl-6-fluoro-1,3-benzothiazol-2(3H)-one CAS No. 175711-85-0

5-Acetyl-6-fluoro-1,3-benzothiazol-2(3H)-one

Cat. No.: B575221
CAS No.: 175711-85-0
M. Wt: 211.21
InChI Key: KWCHSSSNEGKYNE-UHFFFAOYSA-N
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Description

5-Acetyl-6-fluoro-1,3-benzothiazol-2(3H)-one: is an organic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of an acetyl group at the 5th position and a fluorine atom at the 6th position on the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-6-fluoro-1,3-benzothiazol-2(3H)-one typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Acetylation: The acetyl group can be introduced by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the carbonyl group to an alcohol or the fluorine atom to a hydrogen atom.

    Substitution: The acetyl and fluorine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogens, nucleophiles, and bases.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or de-fluorinated products.

    Substitution: Various substituted benzothiazoles depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

Biology and Medicine:

    Drug Development: Due to its unique structure, it may be investigated for potential pharmacological activities, such as antimicrobial or anticancer properties.

    Biochemical Research: It can be used as a probe or marker in biochemical assays.

Industry:

    Dye and Pigment Production: The compound may be used in the synthesis of dyes and pigments with specific properties.

    Polymer Chemistry: It can be incorporated into polymers to modify their properties.

Mechanism of Action

The mechanism of action of 5-Acetyl-6-fluoro-1,3-benzothiazol-2(3H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

    5-Acetyl-1,3-benzothiazol-2(3H)-one: Lacks the fluorine atom, which may result in different chemical and biological properties.

    6-Fluoro-1,3-benzothiazol-2(3H)-one:

    5-Acetyl-6-chloro-1,3-benzothiazol-2(3H)-one: Similar structure but with a chlorine atom instead of fluorine, which can influence its chemical behavior and interactions.

Biological Activity

5-Acetyl-6-fluoro-1,3-benzothiazol-2(3H)-one is a member of the benzothiazole family, characterized by its unique structure which includes an acetyl group and a fluorine atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.

The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiazole Ring : This is achieved through the cyclization of 2-aminothiophenol with a suitable carbonyl compound.
  • Fluorination : The introduction of the fluorine atom can be accomplished via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI).
  • Acetylation : The acetyl group is introduced by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

The biological activity of this compound is largely attributed to its interaction with various molecular targets. It may act as an inhibitor or activator of specific enzymes or receptors, influencing numerous biological pathways. The presence of the fluorine atom is believed to enhance its binding affinity and selectivity for certain targets, potentially leading to improved therapeutic effects .

Anticancer Activity

Research has indicated that compounds within the benzothiazole family exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines:

  • Cytotoxicity Testing : A series of benzothiazolone derivatives were tested for their cytotoxic effects against different cell lines (e.g., MDA-MB-231, A549). Some derivatives demonstrated IC50 values as low as 0.13 µM, indicating potent anticancer activity .

Antimicrobial Activity

Benzothiazoles are also recognized for their antimicrobial properties. Studies have shown that certain derivatives possess broad-spectrum activity against bacteria and fungi:

  • In vitro Studies : Compounds derived from benzothiazole exhibited effective inhibition against various microbial strains, showcasing their potential as new antimicrobial agents .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit key enzymes:

  • Acetylcholinesterase Inhibition : Some studies highlight that related benzothiazole derivatives are potent inhibitors of acetylcholinesterase, surpassing standard drugs like rivastigmine in efficacy . This suggests potential applications in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound NameStructure FeaturesBiological Activity
5-Acetyl-1,3-benzothiazol-2(3H)-oneLacks fluorine atomModerate anticancer activity
6-Fluoro-1,3-benzothiazol-2(3H)-oneContains only fluorineEnhanced binding affinity
5-Acetyl-6-chloro-1,3-benzothiazol-2(3H)-oneContains chlorine instead of fluorineDifferent chemical behavior

Case Studies and Research Findings

Several studies have focused on the biological activities of benzothiazole derivatives:

  • Styryl-Benzothiazolone Analogs : A study discussed the synthesis and evaluation of styryl-benzothiazolone analogs showing significant cytotoxicity against endothelial cells involved in vasculogenesis .
  • Inhibitory Profiles : Research highlighted that certain benzothiazole derivatives exhibit selective inhibition against acetylcholinesterase and butyrylcholinesterase, indicating potential for therapeutic applications in Alzheimer's disease .

Properties

IUPAC Name

5-acetyl-6-fluoro-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2S/c1-4(12)5-2-7-8(3-6(5)10)14-9(13)11-7/h2-3H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCHSSSNEGKYNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1F)SC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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